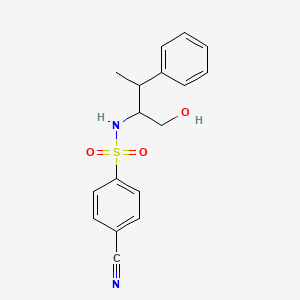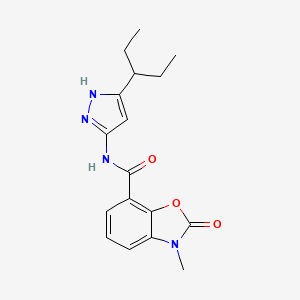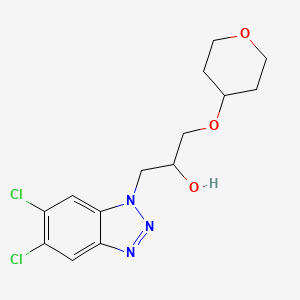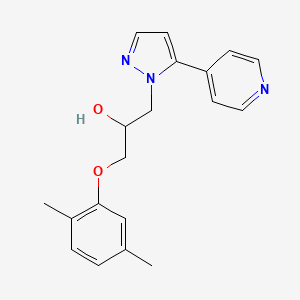
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide, also known as CB-30865, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of sulfonamides and has a molecular weight of 421.52 g/mol.
Wirkmechanismus
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide inhibits the activity of an enzyme called indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immune checkpoint protein that suppresses the immune system's response to tumors and infections. By inhibiting IDO1, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide enhances the immune response against cancer cells and infectious agents.
Biochemical and Physiological Effects:
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the production of kynurenine, a metabolite produced by IDO1, which is known to suppress the immune system. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide also increases the production of interferon-gamma, a cytokine that stimulates the immune system. In preclinical studies, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for IDO1 and does not affect other enzymes in the kynurenine pathway. However, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can affect its efficacy in animal models.
Zukünftige Richtungen
For research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide include the optimization of its pharmacokinetic properties, the development of new analogs with improved efficacy, and the investigation of its potential for combination therapy with other immune checkpoint inhibitors. Further studies are also needed to determine the safety and efficacy of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide in clinical trials.
In conclusion, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide will continue to explore its potential for the development of new therapies and treatments.
Synthesemethoden
The synthesis of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with (1-hydroxy-3-phenylbutan-2-yl)amine in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which plays a key role in the progression of cancer, inflammation, and autoimmune diseases. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has also been shown to have anti-tumor activity in preclinical models of cancer.
Eigenschaften
IUPAC Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(15-5-3-2-4-6-15)17(12-20)19-23(21,22)16-9-7-14(11-18)8-10-16/h2-10,13,17,19-20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWFSJHDNYGAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)